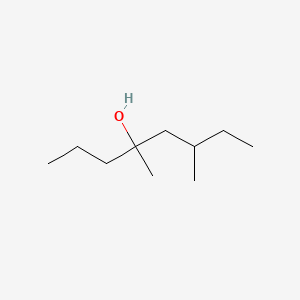

4,6-Dimethyl-4-octanol

Description

Structure

3D Structure

Properties

CAS No. |

56065-43-1 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

4,6-dimethyloctan-4-ol |

InChI |

InChI=1S/C10H22O/c1-5-7-10(4,11)8-9(3)6-2/h9,11H,5-8H2,1-4H3 |

InChI Key |

QJVDAQVYZBSYCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CC(C)CC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,6 Dimethyl 4 Octanol

Reduction Chemistry Approaches

The reduction of a carbonyl precursor is a primary strategy for the synthesis of 4,6-dimethyl-4-octanol. The key starting material for these approaches is the ketone 4,6-dimethyloctan-4-one.

Catalytic Hydrogenation Protocols for Carbonyl Precursors

Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups. While it is highly effective for reducing aldehydes and ketones to primary and secondary alcohols, its application for the synthesis of tertiary alcohols from the corresponding ketones can be more challenging and less common than hydride-based methods. The process involves the use of hydrogen gas (H₂) and a metal catalyst.

The reduction of 4,6-dimethyloctan-4-one would proceed by the addition of hydrogen across the carbonyl double bond. Common catalysts for ketone hydrogenation include platinum group metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on carbon (Pd/C). organic-chemistry.org Industrial-scale reductions may employ high pressures and temperatures to achieve the desired transformation. quora.com However, for sterically hindered ketones, forcing conditions might be required, which can sometimes lead to side reactions or over-reduction, although reduction to the alkane is more typical for aromatic ketones. masterorganicchemistry.com

Table 1: Representative Conditions for Catalytic Hydrogenation of Ketones

| Catalyst | Hydrogen Pressure | Temperature | Solvent | Typical Substrate |

|---|---|---|---|---|

| 5% Pd/C | 1 - 50 atm | 25 - 100 °C | Methanol (B129727), Ethanol (B145695) | Alkenes, Alkynes, Aromatic Ketones |

| Platinum Oxide (PtO₂) | 1 - 4 atm | Room Temperature | Acetic Acid, Ethanol | Alkenes, Ketones |

| Raney Nickel | 50 - 100 atm | 50 - 150 °C | Ethanol | Aldehydes, Ketones, Nitriles |

For the synthesis of this compound, a protocol might involve dissolving 4,6-dimethyloctan-4-one in a solvent like ethanol and treating it with H₂ gas in the presence of a catalyst such as PtO₂ under pressure.

Hydride-Mediated Reduction Strategies (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Hydride-mediated reductions are among the most common and reliable laboratory-scale methods for converting ketones to alcohols. These reactions involve the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The two most prominent reagents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄) is a mild reducing agent, typically used in protic solvents like methanol or ethanol. It is highly selective for aldehydes and ketones. For the synthesis of this compound, NaBH₄ would be added to a solution of 4,6-dimethyloctan-4-one, resulting in the formation of the desired tertiary alcohol after a simple workup.

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄. It readily reduces not only aldehydes and ketones but also esters, carboxylic acids, and amides. Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and under an inert atmosphere. The reaction is typically followed by a careful aqueous workup to quench excess hydride and protonate the resulting alkoxide intermediate.

Table 2: Comparison of Common Hydride Reducing Agents for Ketone Reduction

| Reagent | Formula | Reactivity | Typical Solvents | Workup |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes/ketones | Methanol, Ethanol | Aqueous acid or base |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reduces most carbonyls | Diethyl Ether, THF (anhydrous) | Sequential addition of H₂O, NaOH(aq), H₂O |

The choice between NaBH₄ and LiAlH₄ for synthesizing this compound would depend on the presence of other functional groups in the precursor molecule. Given no other reducible groups, the milder and safer NaBH₄ would be a suitable choice.

Organometallic Coupling Reactions (e.g., Grignard Chemistry in this compound Synthesis)

Grignard reactions are a cornerstone of C-C bond formation in organic synthesis and provide a versatile route to tertiary alcohols. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone. pearson.com Subsequent protonation of the resulting magnesium alkoxide intermediate with a dilute acid yields the tertiary alcohol.

To synthesize this compound, there are two primary Grignard disconnection strategies:

Route A: Reaction of 2-methylpentylmagnesium bromide with 2-butanone .

Route B: Reaction of sec-butylmagnesium bromide with 4-methyl-2-pentanone .

Both routes are chemically viable. The choice of route might be influenced by the commercial availability and cost of the starting ketone and alkyl halide. The reaction is performed in an anhydrous ether solvent, such as diethyl ether or THF, to ensure the stability and reactivity of the Grignard reagent.

Table 3: Possible Grignard Synthesis Routes for this compound

| Route | Ketone Precursor | Grignard Reagent | Resulting Alcohol |

|---|---|---|---|

| A | 2-Butanone | 2-Methylpentylmagnesium bromide | This compound |

| B | 4-Methyl-2-pentanone | sec-Butylmagnesium bromide | This compound |

This method is highly effective for constructing the sterically congested carbon center of tertiary alcohols like this compound.

Chemoenzymatic Synthesis and Biocatalytic Pathways for Selective Production

The use of enzymes (biocatalysis) in organic synthesis is a rapidly growing field, prized for its high selectivity and environmentally benign reaction conditions. nih.govbohrium.com Chemoenzymatic approaches combine chemical and enzymatic steps to achieve efficient syntheses. For alcohol production, carbonyl reductases (CREDs) are often employed for the asymmetric reduction of prochiral ketones to chiral alcohols. almacgroup.com

While the enzymatic synthesis of tertiary alcohols is more challenging than that of secondary alcohols, research is ongoing. researchgate.net A potential biocatalytic route to this compound could involve the enzymatic reduction of the precursor ketone, 4,6-dimethyloctan-4-one. This would typically be performed using a whole-cell biocatalyst (e.g., yeast or bacteria) or an isolated enzyme. mdpi.com These systems utilize cofactors like NADPH or NADH, which are regenerated in situ. almacgroup.com

The primary advantage of a biocatalytic approach would be the potential for high enantioselectivity, producing one enantiomer of this compound over the other, which is difficult to achieve with standard chemical reductants. The success of such a reaction would depend on identifying an enzyme capable of accepting the sterically demanding tertiary ketone as a substrate.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries. researchgate.net this compound possesses two chiral centers (at C4 and C6), meaning four possible stereoisomers exist. Stereoselective synthesis aims to produce a single desired stereoisomer.

Achieving this for tertiary alcohols is a significant synthetic challenge. acs.org Key strategies include:

Asymmetric Grignard Addition: This involves adding a Grignard reagent to a ketone in the presence of a chiral ligand that coordinates to the magnesium ion, directing the nucleophilic attack to one face of the carbonyl group.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the ketone or nucleophile to direct the stereochemical outcome of the C-C bond-forming reaction. The auxiliary is then removed in a subsequent step. acs.org

Catalytic Asymmetric Addition: This involves using a chiral catalyst to promote the enantioselective addition of a nucleophile (e.g., an organozinc or organoaluminum reagent) to the ketone precursor. acs.org

Enzymatic Resolution: As mentioned in the previous section, enzymes can be used to selectively reduce a racemic ketone precursor, yielding an enantioenriched alcohol and unreacted ketone (kinetic resolution). acs.org Alternatively, a racemic mixture of this compound could be subjected to enzymatic acylation, where one enantiomer reacts faster, allowing for separation.

These methods allow for the construction of stereochemically complex tertiary alcohols with a high degree of optical purity. chinesechemsoc.org

Retrosynthetic Analysis of this compound and its Structural Analogues

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. airitilibrary.com It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." oregonstate.edu

For this compound, the most logical disconnections are at the bonds adjacent to the hydroxyl-bearing carbon (the carbinol carbon), which correspond to the forward syntheses already discussed. libretexts.org

Grignard-based Disconnection: The C-C bonds to the carbinol carbon are disconnected. This is a powerful strategy for alcohols. oregonstate.edu

Disconnection A: Breaking the bond between C4 and the sec-butyl group leads to the synthons for 4-methyl-2-pentanone and a sec-butyl anion (equivalent to sec-butylmagnesium bromide).

Disconnection B: Breaking the bond between C4 and the 2-methylpentyl group leads to 2-butanone and a 2-methylpentyl anion (equivalent to 2-methylpentylmagnesium bromide).

Reduction-based Disconnection (Functional Group Interconversion - FGI): The C-O single bond of the alcohol is converted back to a C=O double bond.

This FGI step transforms this compound into its corresponding ketone precursor, 4,6-dimethyloctan-4-one . This ketone can then be envisioned as the starting point for reduction methodologies (catalytic hydrogenation or hydride reduction).

This analysis reveals that the most practical and convergent routes to this compound rely on either the addition of an appropriate Grignard reagent to a mid-sized ketone or the reduction of a ten-carbon ketone precursor.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 4,6 Dimethyl 4 Octanol

Oxidation Reactions and Product Formation (e.g., Corresponding Ketones)

Tertiary alcohols, including 4,6-Dimethyl-4-octanol, are characteristically resistant to oxidation under standard conditions. This stability arises from the absence of a hydrogen atom on the carbon atom that bears the hydroxyl group (the carbinol carbon). Typical oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), require the presence of such a hydrogen to effect oxidation to a ketone.

The mechanism of alcohol oxidation by chromate (B82759), for instance, involves the formation of a chromate ester followed by the elimination of a proton from the carbinol carbon. Since this compound lacks a proton at the C-4 position, this elimination step is not possible, and thus, the corresponding ketone, 4,6-dimethyloctan-4-one, cannot be formed through this pathway.

| Oxidizing Agent | Expected Product with Primary Alcohol | Expected Product with Secondary Alcohol | Expected Product with this compound |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid | Ketone | No Reaction |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Ketone | No Reaction |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Ketone | No Reaction |

Under harsh reaction conditions, such as treatment with strong oxidizing agents at elevated temperatures, the carbon-carbon bonds of the tertiary alcohol may be cleaved. However, this process leads to a mixture of smaller carboxylic acids and ketones, rather than the direct formation of 4,6-dimethyloctan-4-one.

Reduction Pathways Leading to Alkane Analogues

The direct reduction of a tertiary alcohol like this compound to its corresponding alkane, 4,6-dimethyloctane, is a challenging transformation. The hydroxyl group is a poor leaving group, making direct displacement by a hydride ion unfavorable. Consequently, a two-step sequence is generally employed for this conversion.

First, the hydroxyl group is transformed into a good leaving group. This is often achieved by converting the alcohol into a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Alternatively, the alcohol can be converted to an alkyl halide using a hydrohalic acid (e.g., HBr or HCl).

Once the hydroxyl group has been converted into a suitable leaving group, the resulting intermediate can be reduced to the alkane. A common method for this reduction is the use of a strong hydride donor, such as lithium aluminum hydride (LiAlH₄).

Illustrative Two-Step Reduction Pathway:

Formation of a Tosylate: this compound + TsCl/Pyridine → 4,6-Dimethyl-4-octyl tosylate

Reduction of the Tosylate: 4,6-Dimethyl-4-octyl tosylate + LiAlH₄ → 4,6-Dimethyloctane

Recent advancements in synthetic methodology have described catalytic methods for the direct deoxygenation of alcohols, including tertiary alcohols, which may offer a more direct route to the alkane analogue.

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

Nucleophilic substitution reactions at the tertiary carbon center of this compound typically proceed through a unimolecular nucleophilic substitution (Sₙ1) mechanism. This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed.

The reaction is initiated by the protonation of the hydroxyl group by an acid, which converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). The departure of a water molecule leads to the formation of the 4,6-dimethyl-4-octyl cation. This planar carbocation is then susceptible to attack by a nucleophile from either face, which, if the carbon were chiral, would lead to a racemic mixture of products.

A representative example is the reaction with a hydrohalic acid, such as hydrogen bromide:

Protonation: The hydroxyl group is protonated by HBr to form an oxonium ion.

Formation of Carbocation: The oxonium ion loses a molecule of water to form the stable tertiary carbocation.

Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation to form 4-bromo-4,6-dimethyloctane.

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group | Oxonium ion |

| 2 | Loss of water | Tertiary carbocation |

| 3 | Nucleophilic attack by halide | Alkyl halide |

The steric hindrance around the tertiary carbon in this compound makes a bimolecular nucleophilic substitution (Sₙ2) reaction, which requires backside attack by the nucleophile, highly unfavorable.

Mechanistic Investigations of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the stability of the tertiary carbocation intermediate.

Kinetics: In Sₙ1 reactions, the rate-determining step is the formation of the carbocation. Therefore, the rate of reaction is dependent only on the concentration of the substrate (this compound) and is independent of the concentration of the nucleophile. The rate law can be expressed as:

Rate = k [this compound]

This first-order kinetics is a hallmark of the Sₙ1 mechanism. The rate of this reaction is significantly influenced by the solvent. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the transition state leading to the carbocation and the carbocation itself through solvation, thereby increasing the reaction rate.

Thermodynamics: The formation of a tertiary carbocation is more thermodynamically favorable than the formation of a secondary or primary carbocation. This is due to the electron-donating inductive effect of the alkyl groups surrounding the positively charged carbon, as well as hyperconjugation, which delocalizes the positive charge. The stability of the 4,6-dimethyl-4-octyl cation is the primary driving force for the prevalence of Sₙ1 and E1 (elimination, unimolecular) reaction pathways for this alcohol.

Sophisticated Spectroscopic and Structural Characterization of 4,6 Dimethyl 4 Octanol

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 4,6-Dimethyl-4-octanol is characterized by absorption bands corresponding to the vibrations of its specific bonds. The most prominent feature would be the hydroxyl (-OH) group.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| ~3600-3200 | O-H stretch | Strong, broad band indicative of the hydroxyl group, often showing hydrogen bonding. |

| ~2960-2850 | C-H stretch | Strong, sharp bands corresponding to the stretching of sp³ C-H bonds in methyl and methylene (B1212753) groups. |

| ~1465 and ~1375 | C-H bend | Medium intensity bands from the bending vibrations of CH₂ and CH₃ groups. |

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding between the alcohol molecules. The C-O stretching frequency helps to confirm the tertiary nature of the alcohol.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the C-H stretching and bending vibrations would also be visible in the Raman spectrum. The carbon-carbon (C-C) bond vibrations, which are often weak in the IR spectrum, typically show stronger signals in the Raman spectrum, providing valuable information about the carbon skeleton. The O-H stretch is generally a weak scatterer in Raman spectroscopy.

Table 4: Expected Raman Active Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| ~2960-2850 | C-H stretch | Strong signals from symmetric and asymmetric stretching of CH₂, and CH₃ groups. |

| ~1450 | C-H bend | Medium intensity signals from CH₂ and CH₃ deformations. |

Together, these spectroscopic methods provide a detailed and robust characterization of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C10H22O), the molecular weight is 158.28 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) of 158.

Due to the high energy of electron ionization, the molecular ion of this compound is expected to be unstable and undergo characteristic fragmentation. The primary fragmentation pathways for tertiary alcohols include alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

Alpha-Cleavage: The carbon atom bearing the hydroxyl group (C4) is bonded to a methyl group, a propyl group (via C5), and a sec-butyl group (via C3). Cleavage of the bonds to these alkyl groups results in the formation of stable carbocations. The most likely alpha-cleavage would involve the loss of the largest alkyl group as a radical to form the most stable oxonium ion.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols. This would result in a fragment ion at m/z 140. This fragment can subsequently undergo further fragmentation.

A summary of the predicted significant fragment ions in the mass spectrum of this compound is presented in the table below.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 158 | [C10H22O]+• | Molecular Ion (M+) |

| 143 | [M - CH3]+ | Loss of a methyl radical |

| 140 | [M - H2O]+• | Dehydration |

| 115 | [M - C3H7]+ | Loss of a propyl radical |

| 101 | [M - C4H9]+ | Loss of a butyl radical |

| 73 | [C4H9O]+ | Alpha-cleavage |

| 59 | [C3H7O]+ | Alpha-cleavage |

This table is based on theoretical fragmentation patterns for a tertiary alcohol and may not represent experimental data.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

Electronic absorption spectroscopy, commonly known as ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique is most sensitive to molecules containing chromophores, which are functional groups that absorb light in the UV-Vis region (approximately 200-800 nm).

The structure of this compound consists of only sigma (σ) bonds (C-C, C-H, C-O) and non-bonding electrons on the oxygen atom. Saturated alcohols lack π systems that act as conventional chromophores. The electronic transitions possible for this molecule, such as n → σ* and σ → σ*, require high energy and occur in the far-ultraviolet region, typically below 200 nm. Consequently, this compound is expected to be transparent in the standard UV-Vis spectral range.

The absence of significant absorption in the 200-800 nm range indicates the lack of conjugated π systems or other chromophoric groups within the molecule. Therefore, UV-Vis spectroscopy is primarily used in the analysis of this compound to confirm the absence of impurities that do contain chromophores.

| Wavelength Range (nm) | Expected Absorption | Associated Electronic Transitions |

| > 200 | None | - |

| < 200 | Strong | n → σ* and σ → σ* |

This table is based on the general spectroscopic properties of saturated alcohols.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses techniques like optical rotatory dispersion (ORD) and circular dichroism (CD), which are sensitive to the three-dimensional arrangement of atoms in chiral molecules. A chiral molecule is non-superimposable on its mirror image. The this compound molecule contains two stereocenters at the C4 and C6 positions. The presence of these two chiral centers means that the compound can exist as four possible stereoisomers: (4R, 6R), (4S, 6S), (4R, 6S), and (4S, 6R).

The (4R, 6R) and (4S, 6S) isomers are a pair of enantiomers, as are the (4R, 6S) and (4S, 6R) isomers. Enantiomers have identical physical properties except for their interaction with plane-polarized light. They rotate the plane of polarized light in equal but opposite directions. Diastereomers, such as (4R, 6R) and (4R, 6S), have different physical properties.

Chiroptical techniques are essential for distinguishing between enantiomers and for determining the enantiomeric purity of a sample.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Enantiomers will produce mirror-image ORD curves.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. CD spectroscopy is particularly useful when a chromophore is present in the vicinity of a stereocenter. As this compound lacks a chromophore in the accessible UV-Vis region, CD measurements would likely need to be performed in the far-UV region or on a suitable derivative of the molecule that contains a chromophore.

| Stereoisomer Pair | Relationship | Expected Chiroptical Activity |

| (4R, 6R) and (4S, 6S) | Enantiomers | Equal and opposite rotation |

| (4R, 6S) and (4S, 6R) | Enantiomers | Equal and opposite rotation |

| (4R, 6R) and (4R, 6S) | Diastereomers | Different and non-mirror image activity |

| (4R, 6R) and (4S, 6R) | Diastereomers | Different and non-mirror image activity |

This table illustrates the expected relationships between the stereoisomers of this compound based on the principles of stereochemistry.

Computational Chemistry and Theoretical Predictions for 4,6 Dimethyl 4 Octanol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule from first principles. For 4,6-dimethyl-4-octanol, DFT calculations can elucidate a variety of molecular properties that are crucial for predicting its behavior. These calculations involve solving approximations of the Schrödinger equation to determine the electron density distribution, from which numerous properties can be derived.

DFT studies on tertiary alcohols can reveal insights into their reactivity and stability. acs.orgorganic-chemistry.org The method is adept at calculating optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, it can provide valuable information on electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Illustrative DFT-Calculated Properties for this compound:

Below is a hypothetical table of electronic properties for this compound that could be obtained using a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G*).

| Property | Predicted Value | Significance |

| Total Energy | Illustrative Value (e.g., -549. Hartrees) | Represents the total electronic energy of the optimized molecule. |

| HOMO Energy | Illustrative Value (e.g., -6.8 eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | Illustrative Value (e.g., 1.5 eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Illustrative Value (e.g., 8.3 eV) | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | Illustrative Value (e.g., 1.7 Debye) | Measures the polarity of the molecule, influencing intermolecular interactions. |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

The molecular electrostatic potential map would visually represent the electron-rich (negative potential, likely around the oxygen atom) and electron-poor (positive potential, likely around the hydroxyl hydrogen) regions of the molecule, which is crucial for understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space and understanding its interactions with other molecules, such as in a solvent or at an interface. nih.govresearchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with solvent molecules like water or a nonpolar solvent, and simulating its behavior over nanoseconds or longer. Key outputs from such simulations include the trajectory of all atoms, from which various properties can be analyzed.

Key Insights from MD Simulations of this compound:

Conformational Analysis: The branched structure of this compound allows for multiple rotational isomers (conformers). MD simulations can identify the most stable conformers and the energy barriers between them by analyzing the dihedral angle distributions of the carbon backbone.

Intermolecular Interactions: When simulated in a solvent, MD can quantify the interactions between this compound and the surrounding solvent molecules. For instance, in water, the formation and lifetime of hydrogen bonds between the hydroxyl group of the alcohol and water molecules can be analyzed. nih.gov In a nonpolar solvent, van der Waals interactions would dominate.

Diffusion and Transport Properties: MD simulations can be used to calculate bulk properties such as the self-diffusion coefficient of this compound in various media, providing insights into its mobility. researchgate.net

Illustrative Conformational Analysis Data for this compound:

| Dihedral Angle (C3-C4-C5-C6) | Relative Population (%) | Potential Energy (kcal/mol) |

| Anti (~180°) | Illustrative Value (e.g., 55%) | Illustrative Value (e.g., 0.0) |

| Gauche+ (~60°) | Illustrative Value (e.g., 22%) | Illustrative Value (e.g., 0.9) |

| Gauche- (~-60°) | Illustrative Value (e.g., 23%) | Illustrative Value (e.g., 0.9) |

Note: This table provides an example of the kind of data that can be extracted from an MD simulation to describe the conformational preferences of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govunlp.edu.ar QSPR models are built by finding a mathematical relationship between a set of molecular descriptors and an experimental property. For this compound, QSPR models could be used to predict a wide range of properties without the need for experimental measurements.

The process involves calculating a variety of molecular descriptors for this compound, which can be derived from its 2D structure (topological indices) or 3D structure (geometric and quantum-chemical descriptors). These descriptors are then used in a regression model, often developed using a large dataset of similar alcohols with known properties, to predict the property of interest. nih.govacs.org

Examples of Properties Predictable by QSPR for this compound:

Boiling Point: Based on descriptors related to molecular size, shape, and polarity.

Vapor Pressure: Correlated with descriptors describing intermolecular forces.

Water Solubility: Dependent on descriptors related to polarity, hydrogen bonding capacity, and molecular volume.

Octanol-Water Partition Coefficient (logP): A measure of lipophilicity, crucial in environmental and pharmaceutical science, predicted using descriptors for hydrophobicity and polarity.

Illustrative QSPR Prediction for this compound:

| Property | Predicted Value | Key Descriptors Used in the Model |

| Boiling Point (°C) | Illustrative Value (e.g., 195-205) | Molecular Weight, Wiener Index, Polar Surface Area |

| logP (Octanol/Water) | Illustrative Value (e.g., 3.5 - 4.0) | Molar Refractivity, Number of H-bond donors/acceptors |

| Water Solubility (logS) | Illustrative Value (e.g., -3.0 to -3.5) | Topological Polar Surface Area, Molecular Volume |

Note: These predicted values are hypothetical and serve to illustrate the output of a QSPR model.

Reactivity Prediction and Reaction Pathway Analysis using Computational Methods

Computational methods, particularly those based on quantum mechanics, are highly effective for predicting the reactivity of molecules and elucidating potential reaction pathways. acs.orgnih.gov For this compound, these methods can be used to study various reactions, such as dehydration, oxidation, or esterification.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates, and reaction enthalpies, which indicate the thermodynamics of the reaction.

Computational Approaches to Reactivity Prediction:

Transition State Theory: DFT calculations can be used to locate the transition state structure for a reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy. researchgate.net

Fukui Functions and Local Softness: These are reactivity indices derived from conceptual DFT that can predict the most likely sites for nucleophilic or electrophilic attack on a molecule. For this compound, this could identify the reactivity of the hydroxyl group versus different C-H bonds.

Bond Dissociation Energies (BDE): Calculating the energy required to homolytically cleave a bond can indicate the likelihood of radical reactions. For instance, the C-O bond BDE could be compared to various C-H bond BDEs. acs.org

Illustrative Reaction Pathway Analysis for Dehydration of this compound:

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactant (this compound) | 0.0 |

| 2 | Transition State 1 | Illustrative Value (e.g., +35.0) |

| 3 | Intermediate (Carbocation) | Illustrative Value (e.g., +15.0) |

| 4 | Transition State 2 | Illustrative Value (e.g., +20.0) |

| 5 | Product (Alkene) + H₂O | Illustrative Value (e.g., -5.0) |

Note: This table illustrates a hypothetical energy profile for a reaction pathway that could be calculated using quantum chemical methods.

In Silico Approaches for Molecular Target Interaction Studies

In silico methods, particularly molecular docking, are widely used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. biointerfaceresearch.complos.org If this compound were to be investigated for potential biological activity, molecular docking would be a primary step to identify potential protein targets and to understand its binding mode.

The process involves computationally placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. This can help to hypothesize a mechanism of action or to screen for potential off-target effects.

Potential Applications of Molecular Docking for this compound:

Enzyme Inhibition Studies: Docking could be used to see if this compound can bind to the active site of enzymes like alcohol dehydrogenases or cytochrome P450 enzymes, which are involved in alcohol metabolism. researchgate.net

Receptor Binding: Investigating the potential binding to various receptors, such as those in the central nervous system, to explore potential pharmacological effects.

Toxicity Prediction: Docking against known toxicity-related proteins could provide an early indication of potential adverse effects.

Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Alcohol Dehydrogenase | Illustrative Value (e.g., -5.8) | e.g., VAL294, LEU119, PHE140 | Hydrophobic |

| e.g., SER48 | Hydrogen Bond (with OH group) | ||

| Cytochrome P450 2E1 | Illustrative Value (e.g., -6.2) | e.g., PHE298, ALA299, THR303 | Hydrophobic, van der Waals |

Note: This table presents a hypothetical outcome of a molecular docking study, detailing the predicted binding energy and key interactions that stabilize the ligand-protein complex.

Investigations into the Biosynthesis and Biotransformation of 4,6 Dimethyl 4 Octanol

Exploration of Putative Biosynthetic Pathways for Branched-Chain Alcohols

The biosynthesis of branched-chain alcohols in microorganisms is primarily linked to amino acid and fatty acid metabolic pathways. asm.org These pathways provide the necessary keto acid intermediates that can be channeled towards alcohol production. scispace.com

One of the most well-understood routes is the Ehrlich pathway, which converts amino acids into their corresponding alcohols. ucla.edu This pathway involves the transamination of an amino acid to its α-keto acid, followed by decarboxylation to an aldehyde, and finally reduction to an alcohol. For the synthesis of a C10 branched-chain alcohol like 4,6-dimethyl-4-octanol, a similar pathway could be envisioned, starting from a branched-chain amino acid precursor. However, the complexity of this compound suggests that a more intricate pathway, possibly involving the condensation of smaller molecules, is more likely.

Alternatively, pathways derived from fatty acid synthesis could provide the carbon backbone. In engineered microbes, the expression of specific enzymes can lead to the formation of branched-chain fatty acids, which can then be converted to alcohols. nih.gov For instance, the production of branched-chain fatty alcohols has been achieved by expressing genes from Bacillus subtilis and Escherichia coli to generate branched-chain α-keto acyl-CoA, which serve as primers for fatty acid biosynthesis. nih.gov

A hypothetical pathway for this compound could involve the condensation of two precursor molecules, followed by a series of enzymatic modifications. The table below outlines a putative, multi-step enzymatic pathway, drawing parallels from known biosynthetic routes for other complex alcohols.

| Step | Reaction | Putative Enzyme Class | Precursor(s) | Intermediate(s) |

| 1 | Condensation | Thiolase/Synthase | Acetyl-CoA, Propionyl-CoA, Isovaleryl-CoA | Branched-chain keto acid |

| 2 | Decarboxylation | α-keto acid decarboxylase | Branched-chain keto acid | Branched-chain aldehyde |

| 3 | Reduction | Alcohol dehydrogenase | Branched-chain aldehyde | This compound |

Enzymatic Activity and Dehydrogenase-Mediated Transformations in Microbial Systems

The final step in many alcohol biosynthesis pathways is the reduction of an aldehyde to an alcohol, a reaction catalyzed by alcohol dehydrogenases (ADHs). researchgate.net These enzymes are ubiquitous in microbial systems and play a crucial role in fermentation and other metabolic processes. The substrate specificity of ADHs can vary widely, with some capable of acting on a broad range of aldehydes.

However, this compound is a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation by common oxidizing agents and, conversely, their synthesis via the reduction of a ketone precursor can be challenging for many standard alcohol dehydrogenases. britannica.comlibretexts.org The formation of a tertiary alcohol in a biological system would likely require a highly specific reductase or a multi-enzyme complex capable of catalyzing this transformation.

While direct evidence for an enzyme that produces this compound is lacking, research into the biotransformation of various compounds by microorganisms has revealed a vast array of enzymatic capabilities. For example, certain microbial enzymes have been shown to catalyze hydroxylations at non-activated carbon atoms, suggesting that enzymatic synthesis of complex alcohols is feasible. The table below summarizes key enzymes involved in the biosynthesis of branched-chain alcohols, which could be relevant for the production of this compound.

| Enzyme | Function | Relevance to this compound Synthesis |

| α-keto acid decarboxylase | Decarboxylates α-keto acids to aldehydes | Potentially involved in converting a precursor keto acid to the corresponding aldehyde. researchgate.net |

| Alcohol dehydrogenase (ADH) | Reduces aldehydes to alcohols | A specific ADH would be required for the final reduction step. researchgate.net |

| Thiolase/Synthase | Carbon-carbon bond formation | Could be involved in the initial condensation steps to build the carbon backbone. |

Metabolic Engineering Strategies for Production or Derivatization

Metabolic engineering offers a powerful toolkit for the microbial production of desired chemicals, including branched-chain alcohols. asm.org By introducing heterologous genes and deleting or downregulating competing pathways, it is possible to redirect metabolic flux towards the synthesis of a target molecule. nih.gov

For the production of this compound, a metabolic engineering strategy would likely involve the following steps:

Pathway Identification and Implementation: A putative biosynthetic pathway would first need to be designed. This would involve selecting appropriate enzymes from various organisms that can catalyze the required reactions.

Host Selection: A suitable microbial host, such as E. coli or Saccharomyces cerevisiae, would be chosen based on its well-characterized genetics and metabolic capabilities.

Gene Expression and Optimization: The genes encoding the pathway enzymes would be introduced into the host organism. Codon optimization and promoter engineering would be employed to ensure high levels of enzyme expression.

Elimination of Competing Pathways: To maximize the yield of the target compound, genes encoding enzymes in competing metabolic pathways would be deleted.

Fermentation Process Optimization: The fermentation conditions, including nutrient levels, temperature, and pH, would be optimized to enhance product formation.

The following table outlines potential genetic modifications for the engineered production of this compound.

| Genetic Modification | Target | Rationale |

| Overexpression | Genes for the putative biosynthetic pathway | To ensure high levels of the necessary enzymes. nih.gov |

| Knockout/Downregulation | Genes for competing pathways (e.g., other fermentation products) | To redirect metabolic flux towards the desired product. nih.gov |

| Directed Evolution | Key pathway enzymes | To improve their activity and specificity for the non-natural substrates. nih.gov |

Bio-based Production Systems and Sustainable Chemical Synthesis Considerations

The development of bio-based production systems for chemicals like this compound aligns with the principles of sustainable chemistry. scienceopen.com Utilizing renewable feedstocks, such as glucose from biomass, can reduce the reliance on fossil fuels and mitigate the environmental impact of chemical manufacturing. ieabioenergy.com

Microbial fermentation processes for producing alcohols offer several advantages over traditional chemical synthesis:

Renewable Feedstocks: Bio-based processes can utilize sugars derived from agricultural waste or dedicated energy crops.

Milder Reaction Conditions: Fermentations are typically carried out at or near ambient temperature and pressure, reducing energy consumption.

High Specificity: Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, leading to purer products and fewer byproducts.

The potential for bio-based production of a wide range of chemicals, including C10 alcohols, is an active area of research. nih.gov While challenges remain in achieving economically competitive titers and productivities, ongoing advances in synthetic biology and metabolic engineering are continually improving the feasibility of these processes. The sustainable production of specialty chemicals like this compound through microbial fermentation represents a promising avenue for a greener chemical industry.

Synthesis and Advanced Chemical Transformations of 4,6 Dimethyl 4 Octanol Derivatives

Alkylation and Acylation Reactions on the Hydroxyl Group

The derivatization of the hydroxyl group in 4,6-dimethyl-4-octanol through alkylation (ether formation) and acylation (ester formation) is influenced by the significant steric hindrance around the tertiary carbon center.

Alkylation: Direct alkylation of this compound via the Williamson ether synthesis, which involves deprotonation to an alkoxide followed by an S_N2 reaction with an alkyl halide, is generally inefficient. wikipedia.orgjove.com The sterically hindered nature of the tertiary alkoxide favors elimination (E2) pathways, leading to the formation of alkenes rather than the desired ether. wikipedia.orgmasterorganicchemistry.com

Alternative strategies for the synthesis of ethers from tertiary alcohols rely on S_N1-type mechanisms. masterorganicchemistry.com For instance, the acid-catalyzed addition of the alcohol to an alkene can form a stable tertiary carbocation, which is then trapped by another alcohol molecule. rsc.org A more modern approach for forming sterically congested alkyl aryl ethers involves the arylation of tertiary alcohols using ortho-substituted diaryliodonium salts, a transition-metal-free method that demonstrates the feasibility of forming these challenging linkages. acs.org

Acylation: Acylation of this compound to form esters is more straightforward. The reaction typically proceeds via nucleophilic acyl substitution using highly reactive acylating agents like acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.orgchemguide.co.uk Due to the steric bulk, the reaction may be slow. nih.gov To enhance the reaction rate, a non-nucleophilic base such as pyridine is often used to neutralize the HCl byproduct from acyl chlorides. youtube.com In cases of particularly unreactive tertiary alcohols, catalytic amounts of substances like 4-dimethylaminopyridine (DMAP) hydrochloride can significantly improve yields. youtube.com

| Transformation | Reagent(s) | Mechanism Type | Expected Product | Notes |

|---|---|---|---|---|

| Alkylation (Aryl Ether) | Diaryliodonium salt | Transition-metal-free arylation | 4-Aryl-4,6-dimethyloctane ether | Effective for sterically hindered alcohols. acs.org |

| Alkylation (Alkyl Ether) | Alkene, Acid Catalyst (e.g., H₂SO₄) | S_N1-type | 4-Alkyl-4,6-dimethyloctane ether | Proceeds via a tertiary carbocation intermediate. masterorganicchemistry.comrsc.org |

| Acylation (Ester) | Acyl Chloride (R-COCl), Pyridine | Nucleophilic Acyl Substitution | 4,6-Dimethyl-4-octanyl ester | Pyridine acts as a base to neutralize HCl. youtube.com Vigorous reaction is common. chemguide.co.uk |

| Acylation (Ester) | Acid Anhydride ((RCO)₂O), Heat | Nucleophilic Acyl Substitution | 4,6-Dimethyl-4-octanyl ester | Slower than with acyl chlorides; often requires warming. chemguide.co.uk |

Halogenation and Other Functional Group Interconversions

Replacing the hydroxyl group of this compound with a halogen or other functional groups is a key transformation that opens pathways to a wider range of derivatives.

Halogenation: The conversion of tertiary alcohols to alkyl halides proceeds readily with strong hydrohalic acids (HCl, HBr, HI). chemistrywithdrsantosh.com The reaction follows an S_N1 mechanism, which involves three main steps:

Protonation: The hydroxyl group is protonated by the acid to form a good leaving group (water). youtube.comlibretexts.org

Carbocation Formation: The protonated alcohol dissociates, forming a relatively stable tertiary carbocation at the C4 position. masterorganicchemistry.com

Nucleophilic Attack: The halide ion acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.org

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert primary and secondary alcohols to alkyl halides via an S_N2 mechanism. youtube.com Their use with tertiary alcohols is less common because the S_N2 pathway is disfavored. youtube.com However, thionyl chloride can react with tertiary alcohols, potentially through an S_Ni (internal nucleophilic substitution) mechanism that does not involve a carbocation. stackexchange.com The Appel reaction provides a milder alternative for converting alcohols to alkyl halides using reagents like triphenylphosphine and a carbon tetrahalide. chemistrywithdrsantosh.com

| Reagent(s) | Product | Primary Mechanism | Key Features |

|---|---|---|---|

| Concentrated HBr | 4-Bromo-4,6-dimethyloctane | S_N1 | Proceeds via a stable tertiary carbocation. masterorganicchemistry.com |

| Concentrated HCl | 4-Chloro-4,6-dimethyloctane | S_N1 | Reaction is generally faster for tertiary alcohols than for primary or secondary. |

| Thionyl Chloride (SOCl₂) | 4-Chloro-4,6-dimethyloctane | S_Ni (Internal Nucleophilic Substitution) | Reaction is possible, though not as common as for primary/secondary alcohols. stackexchange.com Byproducts (SO₂ and HCl) are gases. |

| Triphenylphosphine (PPh₃) + CBr₄ | 4-Bromo-4,6-dimethyloctane | Appel Reaction | Occurs under mild conditions. chemistrywithdrsantosh.com |

Synthesis of Novel Structural Analogues for Mechanistic Studies

Tertiary alcohols serve as excellent probe molecules for elucidating complex reaction mechanisms, particularly in fields like heterogeneous photocatalysis. acs.orgacs.org The photocatalytic conversion of tertiary alcohols on titanium dioxide (TiO₂) surfaces does not proceed via oxidation in the traditional sense (due to the lack of an α-hydrogen), but rather through a selective C-C bond cleavage. researchgate.netnih.govnih.gov

This behavior can be exploited by synthesizing structural analogues of this compound to study how molecular structure influences reaction pathways. In this process, the alcohol undergoes a disproportionation reaction, yielding a ketone and an alkane. acs.orgnih.gov The reaction proceeds via homolytic cleavage of one of the C-C bonds adjacent to the hydroxyl-bearing carbon. acs.org Studies have shown that bonds to methyl groups are often not cleaved when longer alkyl chains are present. nih.govnih.gov

By synthesizing analogues where the alkyl groups (propyl and isobutyl) are systematically varied, the selectivity of this C-C bond cleavage can be investigated. For example, comparing the degradation products of this compound with its analogues would provide insight into the electronic and steric factors governing which alkyl radical is preferentially formed on the catalyst surface.

| Compound Name | Structure | Expected Ketone Product | Expected Alkane Product | Mechanistic Question Addressed |

|---|---|---|---|---|

| This compound | C₄H₉-C(OH)(CH₃)-CH₂CH(CH₃)₂ | Methyl isobutyl ketone | Butane | Baseline selectivity between butyl and isobutyl cleavage. |

| 4-Ethyl-6-methyl-4-octanol | C₄H₉-C(OH)(C₂H₅)-CH₂CH(CH₃)₂ | Ethyl isobutyl ketone | Butane | Does increasing the size of the methyl substitute to ethyl alter the cleavage preference? |

| 4,6-Dimethyl-4-nonanol | C₅H₁₁-C(OH)(CH₃)-CH₂CH(CH₃)₂ | Methyl isobutyl ketone | Pentane | Does increasing the length of the n-alkyl chain reinforce the preference for its cleavage? |

Stereochemical Control in the Synthesis of Substituted Derivatives

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For derivatives of this compound, which has a chiral center at C6 and a prochiral center at C4, stereochemical control presents a significant challenge due to steric hindrance. researchgate.net

Enantioselective Synthesis: The most direct method for preparing chiral tertiary alcohols is the asymmetric addition of organometallic reagents to a ketone precursor. researchgate.neteurekaselect.com To synthesize an enantiomerically enriched derivative of this compound, one could start with 6-methyl-4-octanone and add a methylmagnesium halide (a Grignard reagent) in the presence of a chiral ligand. nih.govorganicchemistrytutor.com The chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack to one face of the ketone, resulting in one enantiomer of the tertiary alcohol in excess. researchgate.net

Stereoinversion: Advanced methods have been developed to invert the stereochemistry of an existing chiral tertiary alcohol. This is a significant departure from classical S_N2 reactions, which are ineffective at tertiary centers. nih.govwordpress.com One powerful method involves a Lewis-acid-catalyzed solvolysis. The tertiary alcohol is first converted to a trifluoroacetate ester. Treatment with a Lewis acid, such as scandium triflate (Sc(OTf)₃), in the presence of a nucleophile like trimethylsilyl cyanide (TMSCN) generates a carbocationic intermediate that is captured by the nucleophile with inversion of configuration. wordpress.comtcichemicals.com This reaction is chemoselective for tertiary alcohols, leaving primary and secondary alcohols untouched. nih.govsemanticscholar.org Another innovative approach uses an iron-based catalyst system for the direct conversion of enantioenriched tertiary alcohols to sulfonamides with stereoinversion. nih.gov

| Method | Starting Material | Key Reagents | Stereochemical Outcome | Reference Concept |

|---|---|---|---|---|

| Asymmetric Addition | 6-Methyl-4-octanone | CH₃MgBr, Chiral Ligand | Formation of one enantiomer of this compound in excess. | Catalytic asymmetric addition to ketones. researchgate.neteurekaselect.com |

| Stereoinversion to Isonitrile | Chiral this compound | 1) Trifluoroacetic anhydride; 2) Sc(OTf)₃, TMSCN | Formation of the corresponding tertiary isonitrile with inverted stereochemistry. | Lewis-acid-catalyzed solvolysis. wordpress.comtcichemicals.com |

| Stereoinversion to Sulfonamide | Chiral this compound with tethered sulfonamide | Iron Catalyst (e.g., Fe(SbF₆)₃) | Formation of a cyclic sulfonamide with inverted stereochemistry at the tertiary center. | Iron-catalyzed intramolecular substitution. nih.gov |

Advanced Analytical Methodologies for 4,6 Dimethyl 4 Octanol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of individual components within a mixture. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like 4,6-Dimethyl-4-octanol. libretexts.org In GC, a sample is vaporized and transported through a column by an inert carrier gas. purdue.edu The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column. libretexts.org

For the analysis of alcohols, the selection of the stationary phase is critical to achieve optimal separation. purdue.edu Non-polar columns are often used for the analysis of volatile organic compounds. However, for more polar analytes like alcohols, columns with a more polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax), can provide better peak shape and resolution. chromforum.org The operating conditions, including oven temperature, carrier gas flow rate, and injection technique, must be carefully optimized to ensure efficient separation and accurate quantification. peakscientific.com Temperature programming, where the column temperature is gradually increased during the analysis, is often employed to separate compounds with a wide range of boiling points. libretexts.org

A flame ionization detector (FID) is commonly used for the quantification of organic compounds like this compound due to its high sensitivity and wide linear range. cloudfront.net

Table 1: Illustrative GC Parameters for the Analysis of C10 Alcohols (Analogous to this compound)

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Polyethylene glycol (e.g., DB-WAX, Carbowax 20M) or 5% Phenyl Polysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50-70 °C, ramp at 5-10 °C/min to 200-220 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250-300 °C |

This table presents typical starting conditions for the analysis of C10 alcohols and would require optimization for the specific analysis of this compound.

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative-scale separations of compounds that are not sufficiently volatile or are thermally labile for GC analysis. chromatographyonline.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. welch-us.com

For a non-polar compound like this compound, reversed-phase HPLC is the most common approach. nih.gov In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve the desired separation. nih.gov

Detection in HPLC for non-chromophoric compounds like this compound can be challenging. A universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be suitable. nih.gov Preparative HPLC can be utilized to isolate and purify larger quantities of this compound for further studies. chromatographyonline.comwelch-us.com

Hyphenated Techniques (e.g., GC-MS for Component Identification and Quantification)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide enhanced analytical capabilities. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for the definitive identification and quantification of volatile compounds. mdpi.com

In GC-MS, the separated components eluting from the GC column are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). whitman.edu The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of the compound.

For tertiary alcohols like this compound, the molecular ion peak in the mass spectrum is often weak or absent due to the instability of the tertiary carbocation. whitman.eduwhitman.edu However, characteristic fragmentation patterns can be observed. Common fragmentation pathways for tertiary alcohols include the loss of an alkyl group and the loss of a water molecule (M-18). whitman.eduwhitman.eduyoutube.com The analysis of these fragmentation patterns allows for the structural elucidation of the compound. For instance, the mass spectrum of the isomeric 2,4-Dimethyl-4-octanol shows a top peak at m/z 101. nih.gov

Table 2: Expected Key Mass Fragments for Dimethyl-Octanol Isomers (by Analogy)

| m/z Value | Possible Fragment Interpretation |

| M-15 | Loss of a methyl group (-CH3) |

| M-18 | Loss of a water molecule (-H2O) |

| M-29 | Loss of an ethyl group (-C2H5) |

| M-43 | Loss of a propyl group (-C3H7) |

| M-57 | Loss of a butyl group (-C4H9) |

This table is illustrative and the actual fragmentation pattern for this compound would need to be determined experimentally.

Development of Specialized Assays for Purity and Isomeric Determination

The synthesis of this compound can potentially lead to the formation of structural isomers. The presence of two chiral centers in this compound (at C4 and C6) means that it can exist as a mixture of diastereomers. The separation and quantification of these isomers are crucial for understanding the compound's properties and for quality control purposes.

The separation of stereoisomers often requires the use of chiral chromatography. chromatographyonline.com Chiral GC and HPLC columns, which have a chiral stationary phase, can differentiate between enantiomers and diastereomers based on their three-dimensional structures. chromatographyonline.comntu.edu.sg For HPLC, polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds, including alcohols. chromatographyonline.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a critical role in achieving enantiomeric separation. chromatographyonline.com

In some cases, derivatization of the alcohol with a chiral derivatizing agent can be employed to form diastereomers that can then be separated on a non-chiral column. ntu.edu.sg

The development of a specialized assay for the isomeric determination of this compound would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of all possible stereoisomers. chromatographyonline.com Validation of such a method would include assessing its specificity, linearity, accuracy, and precision. registech.com

Emerging Analytical Approaches in Organic Alcohol Characterization

The field of analytical chemistry is continuously evolving, with new techniques emerging that offer improved sensitivity, selectivity, and speed for the characterization of organic compounds.

Modern analytical techniques such as two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolving power for complex mixtures, which would be beneficial for separating isomers of this compound from a complex matrix. science.gov

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide highly accurate mass measurements, which aids in the confident identification of unknown compounds and impurities. science.gov

Furthermore, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of organic molecules, including the determination of stereochemistry. nih.gov Advanced NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms within the this compound molecule.

The integration of these emerging analytical approaches will undoubtedly play a significant role in the future research and quality control of this compound and other complex organic alcohols.

Environmental Fate and Degradation Mechanisms of 4,6 Dimethyl 4 Octanol

Biodegradation Studies in Aquatic and Terrestrial Environments

Long-chain aliphatic alcohols are generally known to biodegrade rapidly in the environment nih.govresearchgate.net. However, the structural characteristics of 4,6-Dimethyl-4-octanol—specifically, it being a tertiary alcohol—suggest that its biodegradation may be significantly slower. Tertiary alcohols are known to be more resistant to microbial degradation than primary or secondary alcohols vt.eduiwaponline.com. For instance, tertiary butyl alcohol (TBA) is notably more refractory in subsurface systems compared to other alcohols vt.eduiwaponline.com. The presence of methyl branching further increases the resistance to biodegradation.

Studies on the biodegradation of gasoline-based alcohols in subsurface systems have shown that while methanol (B129727) degrades readily, TBA is biodegraded at a much slower rate, potentially persisting for long periods, especially at low concentrations vt.edu. Under anaerobic conditions, the degradation of TBA has been observed to be a slow process api.org.

Given these factors, it is anticipated that this compound would exhibit limited biodegradability in both aquatic and terrestrial environments. The following table provides predicted biodegradation data from a QSAR model.

| Environment | Biodegradation Prediction | Probability | Estimated Half-life |

|---|---|---|---|

| Aerobic Aquatic | Not readily biodegradable | Low | Weeks to months |

| Anaerobic Aquatic | Very slow to negligible | Very Low | Months to years |

| Soil | Slow | Low | Weeks to months |

Environmental Persistence and Mobility in Modeled Systems

The environmental persistence of a chemical is its ability to resist degradation, while mobility describes its potential to move through environmental compartments.

Persistence: Based on its predicted slow rates of biodegradation and abiotic degradation in water and soil, this compound is expected to be moderately persistent in the environment. The concept of environmental persistence is complex and depends on a variety of factors including degradation kinetics and partitioning behavior researchgate.net. While long-chain alcohols are detected in wastewater, suggesting some degree of persistence due to continuous release nih.govresearchgate.net, the tertiary and branched structure of this compound likely contributes to a longer environmental residence time compared to its linear counterparts.

Mobility: The mobility of a chemical in the environment is often predicted using its octanol-water partition coefficient (Kow) and soil organic carbon-water partition coefficient (Koc). A higher Kow value indicates a greater tendency to partition into organic matter and a lower mobility in water. QSAR models can be used to estimate these values ecetoc.orgresearchgate.netnih.gov. For this compound, a relatively high log Kow is predicted, suggesting it will tend to adsorb to soil and sediment, limiting its mobility in aquatic systems.

The following table provides predicted physicochemical properties relevant to the environmental persistence and mobility of this compound.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Moderate to high potential for bioaccumulation and adsorption to organic matter |

| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | 3.0 - 4.0 | Low to moderate mobility in soil |

| Water Solubility | Low | Limited transport in aqueous phase |

| Vapor Pressure | Low | Low volatility from water and soil surfaces |

Assessment of Transformation Products and their Chemical Evolution

The identification of transformation products is crucial for a complete environmental risk assessment. Given the predicted resistance of this compound to degradation, the formation of transformation products is expected to be slow.

Tertiary alcohols are generally resistant to oxidation without the cleavage of carbon-carbon bonds libretexts.orgbritannica.com. However, under specific conditions, such as photocatalysis, tertiary alcohols can undergo disproportionation to yield alkanes and ketones nih.gov. In the case of this compound, potential transformation products from such a reaction could include smaller ketones and alkanes resulting from the cleavage of the carbon skeleton.

In biological systems, if biodegradation were to occur, it would likely proceed through an initial oxidation step, although the mechanism for tertiary alcohols is not as straightforward as for primary and secondary alcohols. The degradation pathways of other complex organic molecules often involve a series of enzymatic reactions leading to simpler, more readily biodegradable compounds nih.govnih.govresearchgate.net. Without specific studies, the exact nature of the microbial transformation products of this compound remains speculative.

The following table lists potential transformation products based on theoretical degradation pathways.

| Degradation Pathway | Potential Transformation Products | Chemical Evolution |

|---|---|---|

| Photocatalysis | Ketones (e.g., 4-methyl-2-octanone), Alkanes (e.g., isobutane) | Further degradation of these products would depend on their individual environmental fate profiles. |

| Biodegradation (speculative) | Hydroxylated intermediates, organic acids | Potential for further mineralization to carbon dioxide and water over long periods. |

Future Research Trajectories and Interdisciplinary Outlook for 4,6 Dimethyl 4 Octanol

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of tertiary alcohols, often relying on Grignard reagents, presents challenges related to sustainability, including the use of volatile ethereal solvents and the generation of magnesium salt waste. chem-station.comleah4sci.com Future research will prioritize the development of greener and more efficient synthetic pathways. This involves exploring alternative reagents and reaction conditions that improve atom economy and reduce environmental impact. stanford.edunih.gov

Key areas of focus include:

Catalytic Processes: Moving from stoichiometric reagents to catalytic systems can significantly reduce waste and energy consumption. stanford.edu Research into novel catalysts that can facilitate the addition of carbon nucleophiles to ketones under milder conditions is a promising direction. researchgate.net

Green Solvents: Investigating the use of more sustainable solvents, such as bio-based solvents or even water, in reactions to produce 4,6-Dimethyl-4-octanol would represent a significant advancement. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages over batch processes in terms of safety, scalability, and efficiency. mt.com Developing a flow-based synthesis for this compound could lead to a more economical and controlled manufacturing process.

| Feature | Traditional Grignard Synthesis | Future Sustainable Routes |

| Reagents | Stoichiometric organomagnesium halides | Catalytic systems, alternative nucleophiles |

| Solvents | Anhydrous ethers (e.g., diethyl ether, THF) chem-station.com | Bio-based solvents, ionic liquids, water nih.gov |

| Byproducts | Magnesium salt waste | Minimal, with catalyst recycling |

| Process | Batch processing | Continuous flow chemistry mt.com |

| Efficiency | Moderate to good yields | Potentially higher yields and throughput |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling rapid optimization and prediction. vapourtec.comresearchgate.net For a compound like this compound, these computational tools can accelerate the discovery of optimal synthetic conditions and even predict novel reaction pathways. beilstein-journals.orgresearchgate.net

Future applications of AI and ML include:

Reaction Optimization: ML algorithms, such as Bayesian optimization, can navigate complex reaction parameter spaces to quickly identify the optimal temperature, solvent, catalyst, and reactant concentrations for synthesizing this compound, minimizing the number of required experiments. vapourtec.combeilstein-journals.org

Predictive Modeling: By training on large datasets of chemical reactions, ML models can predict the outcomes (e.g., yield, purity) of potential synthetic routes. vapourtec.comnih.gov This predictive capability aids chemists in selecting the most promising conditions before entering the lab. researchgate.net

Automated Synthesis: The integration of ML algorithms with automated high-throughput experimentation (HTE) platforms can create "self-driving" laboratories. beilstein-journals.org Such systems can autonomously design, execute, and analyze experiments for the synthesis of this compound, significantly accelerating the research cycle. duke.edu

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Analytics | Forecasts reaction yield and selectivity, reducing trial-and-error experimentation. vapourtec.com |

| Process Optimization | Identifies optimal reaction conditions (temperature, pressure, catalysts) faster than traditional methods. researchgate.net |

| Novel Pathway Discovery | Suggests new, potentially more efficient synthetic routes based on existing chemical knowledge. researchgate.net |

| Automated Platforms | Enables high-throughput screening and optimization of synthesis with minimal human intervention. beilstein-journals.org |

Exploration of Novel Catalytic Systems for Transformations

Catalysis is central to modern, efficient organic synthesis. stanford.edu For this compound, future research will likely focus on discovering and developing novel catalytic systems to improve its synthesis and enable new transformations. This includes catalysts for both the formation of its tertiary alcohol group and the functionalization of other parts of the molecule.

Promising areas for catalytic research include:

Asymmetric Catalysis: For creating chiral versions of this compound, the development of highly enantioselective catalysts is crucial. researchgate.netresearchgate.net This could involve chiral Lewis acids or organocatalysts that can control the stereochemistry of nucleophilic additions to a ketone precursor. acs.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers mild and environmentally friendly conditions for a variety of chemical transformations. nih.gov This could be applied to the synthesis of this compound precursors or its subsequent C-H functionalization. nih.gov

Transition-Metal Catalysis: While Grignard reactions are classic, transition-metal-catalyzed additions to ketones are a growing area. acs.org Iron, copper, or titanium-based catalysts could offer alternative, more selective, and functional-group-tolerant methods for synthesizing tertiary alcohols like this compound. acs.orgmdpi.com For instance, Cp2TiCl2 has been shown to be an effective catalyst for producing tertiary alcohols from ketones and aryl olefins. mdpi.com

Advanced Characterization Beyond Current Spectroscopic Modalities

While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for routine characterization, a deeper understanding of the structure and dynamics of this compound, particularly its stereoisomers, requires more advanced analytical methods. researchgate.netarcjournals.org

Future research should leverage advanced characterization techniques such as:

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for analyzing chiral molecules. rsc.org Should an asymmetric synthesis of this compound be developed, these methods would be essential for determining enantiomeric purity and absolute configuration.

Advanced NMR Techniques: Two-dimensional NMR experiments and the use of chiral derivatizing agents can help distinguish between diastereomers and enantiomers. jeol.com Furthermore, variable-temperature NMR studies could provide insights into the conformational dynamics of the molecule. nih.gov

Crystallography: X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure. nih.gov Obtaining a crystal structure of this compound or a derivative would definitively establish its stereochemistry and solid-state conformation.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. mdpi.com Advanced techniques like tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns and gain further structural information.

Collaborative Research at the Interface of Organic Chemistry and Related Disciplines

The full potential of a molecule like this compound can be best realized through interdisciplinary collaboration. frontiersin.org By partnering with researchers in other fields, organic chemists can explore new applications and gain novel insights into the compound's properties. mit.edu

Potential collaborative avenues include:

Materials Science: In collaboration with materials scientists, this compound could be investigated as a monomer or building block for new polymers or as a component in the formation of self-assembled materials. uw.edu Its specific structure could impart unique physical properties to resulting materials.

Biology and Medicinal Chemistry: Partnering with biologists could involve screening this compound and its derivatives for biological activity. Its amphiphilic nature, with a polar hydroxyl group and a nonpolar hydrocarbon body, suggests potential interactions with biological membranes or proteins. mdpi.com

Chemical Engineering: Collaboration with chemical engineers is essential for scaling up any newly developed sustainable synthesis. mt.com Their expertise is critical for translating a laboratory-scale procedure into a safe, efficient, and economically viable industrial process.

This interdisciplinary outlook ensures that the fundamental research conducted by organic chemists on compounds like this compound can be translated into practical applications that benefit society. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of 4,6-Dimethyl-4-octanol in synthesis?

- Methodology : Use a combination of GC-MS (to confirm molecular weight and fragmentation patterns) and NMR spectroscopy (¹H and ¹³C for stereochemical and functional group analysis). Cross-validate with FT-IR to identify hydroxyl and alkyl group signatures. For purity, employ HPLC with a polar column to quantify impurities .

- Data Handling : Compare retention times and spectral data against known standards. Discrepancies in integration ratios (e.g., methyl group signals in NMR) may indicate incomplete purification or isomerization .

Q. How to determine whether this compound is a novel compound or a previously reported structure?